Cas no 594-14-9 (Guanidine sulfate)

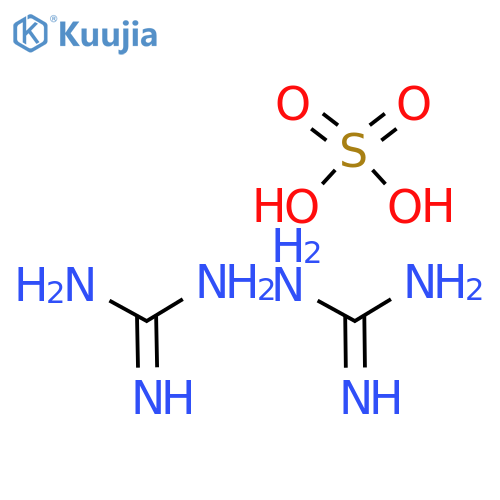

Guanidine sulfate structure

商品名:Guanidine sulfate

Guanidine sulfate 化学的及び物理的性質

名前と識別子

-

- Guanidine sulfate

- Bisguanidinium sulphate

- Bisguanidinium sulfate

- 2sulphate

- guanidine hemisulfate

- guanidine hemisulphate

- Guanidine sulfate 100GR

- Guanidine sulfate salt

- guanidine sulphate

- guanidine,sulfate(2:1)

- guanidinium 1

- GUANIDINIUM SULFATE

- guanidinium sullfate

- guanidinium sulphate

- Guanidinium-sulfat

- guanidinium 1/2sulphate

- GUANIDINIUM SULFATE 98+%

- Guanidine sulfate,99%

-

- MDL: MFCD00013115

- インチ: 1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4)

- InChIKey: UYAKTBUPMOOXNW-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(O)O.C(=N)(N)N.C(=N)(N)N

- BRN: 3632154

計算された属性

- せいみつぶんしりょう: 216.06426

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 10

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 88.5

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 232

- ひょうめんでんか: -2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.5500

- ゆうかいてん: 290-293 °C (dec.) (lit.)

- すいようせい: 解体

- PSA: 235.28

- ようかいせい: 使用できません

Guanidine sulfate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22;S24/25

-

危険物標識:

- リスク用語:R36/37/38

Guanidine sulfate 税関データ

- 税関コード:29252900

Guanidine sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 105491-25G |

Guanidine sulfate salt, 99% |

594-14-9 | 99% | 25G |

¥ 232 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0166-500g |

Guanidine sulfate |

594-14-9 | 99.0%(T) | 500g |

¥1690.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GH989-100g |

Guanidine sulfate |

594-14-9 | 99% | 100g |

¥519.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GH989-5g |

Guanidine sulfate |

594-14-9 | 99% | 5g |

¥70.0 | 2022-05-30 | |

| TRC | G368885-500mg |

Guanidine Sulfate |

594-14-9 | 500mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GH989-25g |

Guanidine sulfate |

594-14-9 | 99% | 25g |

¥144.0 | 2023-09-02 | |

| TRC | G368885-2.5g |

Guanidine Sulfate |

594-14-9 | 2.5g |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G108678-25g |

Guanidine sulfate |

594-14-9 | 99% | 25g |

¥185.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G57260-100g |

Guanidinium sulfate |

594-14-9 | 99% | 100g |

¥508.0 | 2023-09-07 | |

| abcr | AB136443-500 g |

Guanidine sulfate, 98%; . |

594-14-9 | 98% | 500 g |

€264.20 | 2023-07-20 |

Guanidine sulfate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:594-14-9)硫酸胍

注文番号:LE1700379

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:34

価格 ($):discuss personally

Guanidine sulfate 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

594-14-9 (Guanidine sulfate) 関連製品

- 1184-68-5(guanidine sulfate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:594-14-9)Guanidine sulfate

清らかである:99%

はかる:500g

価格 ($):157.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:594-14-9)Guanidine sulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ